REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3][CH:2]=1.[C:12]1([CH3:19])C(C)=CC=C[CH:17]=1.[OH2:20]>>[CH2:1]([C:6]1[C:5](=[O:20])[CH2:4][CH2:3][CH:2]=1)[CH2:11][CH2:17][CH2:12][CH3:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above prepared mixture (18 parts)
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours, during which
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
was eliminated by azeotropic distillation
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated as in Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C=1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |